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Abstract
Pralnacasan (VX-740) is a potent, selective, and orally bioavailable prodrug of a non-peptide

inhibitor of Interleukin-1β Converting Enzyme (ICE), more commonly known as caspase-1.

Developed by Vertex Pharmaceuticals, it represented a significant therapeutic approach for

inflammatory diseases by targeting the maturation of key pro-inflammatory cytokines, IL-1β and

IL-18. Despite promising preclinical and early clinical results, its development was halted in

Phase II clinical trials due to long-term toxicity findings in animal studies. This technical guide

provides a comprehensive overview of Pralnacasan's chemical structure, physicochemical

properties, mechanism of action, and the experimental methodologies used in its evaluation.

Chemical Structure and Physicochemical Properties
Pralnacasan is a complex heterocyclic molecule. Its chemical identity and key properties are

summarized below.
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Identifier Value

IUPAC Name

(4S,7S)-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-

yl]-7-(isoquinoline-1-carbonylamino)-6,10-dioxo-

2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-

a]diazepine-4-carboxamide[1]

CAS Number 192755-52-5[1]

Molecular Formula C₂₆H₂₉N₅O₇[1]

SMILES

CCO[C@H]1--INVALID-LINK--NC(=O)

[C@@H]2CCCN3N2C(=O)--INVALID-LINK--

NC(=O)C4=NC=CC5=CC=CC=C54[1]

Synonyms VX-740, HMR 3480[2]

Physicochemical Properties
A summary of the computed and experimental physicochemical properties of Pralnacasan is

presented in the table below. These properties are crucial for understanding its drug-like

characteristics, including absorption and distribution.

Property Value Source

Molecular Weight 523.5 g/mol PubChem[1]

logP 0.16 ALOGPS[3]

Water Solubility 0.387 mg/mL ALOGPS[3]

pKa (Strongest Acidic) 12.26 Chemaxon[3]

pKa (Strongest Basic) 2.49 Chemaxon[3]

Hydrogen Bond Donors 2 Chemaxon[3]

Hydrogen Bond Acceptors 7 Chemaxon[3]

Rotatable Bond Count 6 Chemaxon[3]

Polar Surface Area 147.24 Å² Chemaxon[3]
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Mechanism of Action: Targeting the Inflammasome
Pralnacasan is a prodrug that is converted in vivo to its active metabolite, VRT-018858. This

active form is a reversible and specific inhibitor of caspase-1.[4] Caspase-1 is a critical cysteine

protease that functions as the effector enzyme within a multi-protein complex called the

inflammasome.

The inflammasome is a key component of the innate immune system. It assembles in response

to various pathogenic and sterile danger signals, known as PAMPs (Pathogen-Associated

Molecular Patterns) and DAMPs (Damage-Associated Molecular Patterns), respectively. Upon

activation, sensor proteins like NLRP3 recruit the adaptor protein ASC, which in turn recruits

and activates pro-caspase-1 through proximity-induced dimerization and auto-cleavage.

Activated caspase-1 then proteolytically cleaves the inactive precursors of two potent pro-

inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, biologically active forms, IL-

1β and IL-18. These cytokines are then secreted and play a central role in initiating and

sustaining inflammatory responses. By inhibiting caspase-1, Pralnacasan effectively blocks

this crucial step in the inflammatory cascade.
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Pralnacasan's Mechanism of Action
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Fig. 1: Pralnacasan inhibits Caspase-1 activation within the inflammasome pathway.

Biological Properties and Therapeutic Potential
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Pralnacasan's ability to inhibit the production of IL-1β and IL-18 made it a promising candidate

for treating a range of inflammatory conditions.

In Vitro Efficacy
Pralnacasan, through its active metabolite, is a potent inhibitor of caspase-1.

Parameter Value Target

Ki 1.4 nM Caspase-1 / ICE[2]

Preclinical In Vivo Efficacy
Preclinical studies in animal models of inflammatory diseases demonstrated the therapeutic

potential of Pralnacasan. Notably, it was shown to be effective in murine models of

osteoarthritis, where it reduced joint damage.[5] In these studies, Pralnacasan treatment

significantly ameliorated the histopathological damage of the knee joint compartments.[2]

Clinical Development and Discontinuation
Pralnacasan advanced into Phase II clinical trials for the treatment of rheumatoid arthritis.

However, in November 2003, Vertex and their partner Aventis announced the voluntary

suspension of these trials. The decision was based on findings from a nine-month animal

toxicity study that revealed liver abnormalities at high doses.[1] While similar liver toxicity had

not been observed in human trials at that point, the preclinical findings prompted the

discontinuation of its development.

Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of

Pralnacasan.

In Vitro Caspase-1 Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of a compound

against recombinant human caspase-1.
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Workflow for Caspase-1 Inhibition Assay
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Fig. 2: Generalized workflow for determining caspase-1 inhibitory activity.
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Methodology:

Reagent Preparation:

Assay Buffer: Typically consists of HEPES buffer at pH 7.4, containing salts (e.g., NaCl), a

chelating agent (EDTA), a reducing agent (DTT), and a detergent (e.g., CHAPS).

Enzyme Solution: Recombinant human caspase-1 is diluted to the desired final

concentration (e.g., 2 nM) in cold assay buffer immediately before use.

Test Compound: Pralnacasan (or its active metabolite) is serially diluted in DMSO and

then further diluted in assay buffer to achieve the final test concentrations.

Substrate Solution: A fluorogenic caspase-1 substrate, such as Ac-YVAD-AFC (Acetyl-

Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin), is diluted in assay buffer.

Assay Procedure:

The assay is performed in a 96-well microplate format.

To each well, add the assay buffer, diluted enzyme solution, and the test compound at

various concentrations. Control wells include enzyme without inhibitor (100% activity) and

wells without enzyme (background).

The plate is pre-incubated at room temperature for a defined period (e.g., 10-15 minutes)

to allow the inhibitor to bind to the enzyme.

The reaction is initiated by adding the substrate solution to all wells.

The plate is incubated at room temperature, protected from light, for 1-2 hours to allow for

substrate cleavage.

Data Acquisition and Analysis:

The fluorescence generated by the cleavage of the AFC moiety from the substrate is

measured using a fluorescence plate reader with an excitation wavelength of

approximately 400 nm and an emission wavelength of approximately 505 nm.
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The percentage of inhibition is calculated for each concentration of the test compound

relative to the control wells.

The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is

determined by plotting the percent inhibition against the logarithm of the inhibitor

concentration and fitting the data to a suitable dose-response curve.

In Vivo Collagenase-Induced Osteoarthritis (CIOA)
Mouse Model
This model was used to assess the disease-modifying potential of Pralnacasan on

osteoarthritis.
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Workflow for Collagenase-Induced Osteoarthritis Model

Start: Select Mice
(e.g., female Balb/c mice)

Acclimatization Period

OA Induction:
Intra-articular injection of

collagenase into knee joint
(e.g., Day 0 and Day 2)

Treatment Initiation:
Oral gavage with Pralnacasan

(e.g., 12.5, 25, 50 mg/kg)
or Vehicle, twice daily

Treatment Period
(e.g., 6 weeks)

Study Endpoint:
Sacrifice animals

Tissue Harvesting:
Collect knee joints

Histopathological Analysis:
- Fixation & Decalcification

- Paraffin Embedding & Sectioning
- Staining (e.g., Safranin O)
- Scoring (OARSI criteria)

End: Data Analysis

Click to download full resolution via product page

Fig. 3: Experimental workflow for the in vivo assessment of Pralnacasan.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1678038?utm_src=pdf-body-img
https://www.benchchem.com/product/b1678038?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Animal Model: Female Balb/c mice are typically used for this model.

Induction of Osteoarthritis:

Mice are anesthetized.

Osteoarthritis is induced by two intra-articular injections of bacterial collagenase into the

knee joint, for example, on day 0 and day 2. This procedure destabilizes the joint by

damaging ligaments, leading to OA development.

Drug Administration:

Pralnacasan is formulated for oral administration.

Treatment begins after the induction phase. Mice are dosed via oral gavage twice daily

with Pralnacasan at various concentrations (e.g., 12.5, 25, and 50 mg/kg) or with a

vehicle control for a period of several weeks (e.g., 6 weeks).[5]

Endpoint Analysis and Histopathology:

At the end of the treatment period, the animals are euthanized.

The knee joints are harvested, fixed in formalin, and decalcified.

The joints are then embedded in paraffin, sectioned, and stained with dyes such as

Safranin O (for proteoglycan visualization) and Fast Green.

The severity of osteoarthritis is assessed using a semi-quantitative histopathological

scoring system, such as the Osteoarthritis Research Society International (OARSI)

criteria. This involves grading cartilage degradation, osteophyte formation, and other joint

changes.

Summary and Conclusion
Pralnacasan was a pioneering small molecule inhibitor of caspase-1 that showed significant

promise as an oral anti-inflammatory agent. Its development provided valuable insights into the
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therapeutic potential of targeting the inflammasome pathway for diseases like rheumatoid

arthritis and osteoarthritis. Although its clinical progression was halted due to safety concerns

in long-term preclinical studies, the research surrounding Pralnacasan has paved the way for

the development of other inflammasome-targeting therapies. The detailed chemical, biological,

and methodological data presented in this guide serve as a valuable technical resource for

scientists and researchers working in the fields of inflammation, immunology, and drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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